molecular formula C8H13NO B2919379 (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine CAS No. 1841111-62-3

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B2919379
CAS No.: 1841111-62-3
M. Wt: 139.198
InChI Key: MHGFOSFOXACEJI-MRVPVSSYSA-N
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Description

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine is a chiral morpholine derivative with a unique structure that includes a methyl group at the third position and a prop-2-yn-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methylmorpholine and propargyl bromide.

    Alkylation Reaction: The key step involves the alkylation of ®-3-methylmorpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: The alkylation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

    Automated Purification: Industrial purification methods such as automated column chromatography or crystallization are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives such as epoxides or ketones.

    Reduction Products: Reduced derivatives such as alkenes or alkanes.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine depends on its specific application:

    Pharmaceuticals: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methylmorpholine: Lacks the prop-2-yn-1-yl group, making it less versatile in certain synthetic applications.

    (3R)-3-methyl-4-(prop-2-en-1-yl)morpholine: Contains an alkene group instead of an alkyne, leading to different reactivity and applications.

    (3R)-3-methyl-4-(prop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring, which may result in different biological activity and chemical reactivity.

Uniqueness

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both a chiral center and an alkyne group, providing a combination of stereochemical and electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

(3R)-3-methyl-4-prop-2-ynylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-9-5-6-10-7-8(9)2/h1,8H,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGFOSFOXACEJI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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